Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Description
Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate (CAS: 21931-53-3), commonly referred to as uridine-5'-diphosphate (UDP) trisodium salt, is a nucleotide derivative critical in biochemical pathways. Its molecular formula is C₉H₁₁N₂Na₃O₁₂P₂ (molecular weight: 470.11 g/mol), comprising a uracil base, ribose sugar, and two phosphate groups linked via phosphoanhydride bonds . UDP functions as a glycosyl donor in glycoconjugate biosynthesis and participates in glycogen metabolism and cell wall synthesis .
Properties
IUPAC Name |
sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P.Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRWYTJLFJEXDD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2NaO9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The most widely documented method involves the nitration-deamination of cytidine 5'-monophosphate (CMP) to yield uridine 5'-monophosphate (UMP), followed by sodium salt formation. The process proceeds as follows:
Base Deamination :
Cytidylic acid undergoes deamination at the C4 position of the pyrimidine ring. Sodium nitrite (NaNO₂) in an acidic medium (HCl) generates nitrous acid (HNO₂), which converts the exocyclic amine group (-NH₂) of cytidine to a ketone (=O), forming uridine.$$
\text{Cytidylic acid} + \text{HNO}2 \rightarrow \text{Uridylic acid} + \text{N}2 + \text{H}_2\text{O}
$$Salt Formation :
The uridine monophosphate intermediate is neutralized with sodium hydroxide (NaOH) to produce the disodium salt.
Optimized Protocol (Patent CN104447922B)
Starting Materials :
- Cytidylic acid (50 g)
- Sodium nitrite (50 g)
- Deionized water (150 mL)
- Hydrochloric acid (37%, 50 mL)
- Ethanol (95%, 300 mL)
Procedure :
- Dissolve cytidylic acid in deionized water under stirring.
- Add sodium nitrite and dissolve completely.
- Slowly add hydrochloric acid dropwise at 0–5°C to maintain pH 3–4.
- Heat the reaction mixture to 60°C for 2 hours.
- Cool to room temperature and precipitate the product with ethanol.
- Filter, wash with ethanol, and dry under vacuum.
Critical Parameters
- Temperature Control : Maintaining ≤5°C during HCl addition prevents side reactions (e.g., glycosidic bond cleavage).
- pH Regulation : pH 3–4 ensures selective deamination without nucleotide degradation.
- Precipitation : Ethanol volume must exceed three times the reaction volume to maximize yield.
Enzymatic Synthesis Pathways
Key Enzymatic Systems
Uridine Kinase :
Catalyzes the phosphorylation of uridine using ATP:
$$
\text{Uridine} + \text{ATP} \xrightarrow{\text{Mg}^{2+}} \text{UMP} + \text{ADP}
$$
Reported yields: 60–70% in recombinant E. coli systems.Nucleoside Phosphorylases :
Multi-enzyme cascades convert uracil and ribose-1-phosphate to uridine, followed by phosphorylation.
Alternative Synthetic Routes
Glycal-Based Synthesis
A PMC protocol described the synthesis of 4′-O-CH₂ phosphonate derivatives using glycal intermediates:
- Selenyl Glycal Activation :
Treat 2′,3′-didehydro-2′,3′-dideoxyuridine with PhSeCl/AgClO₄ to form a selenuranium intermediate. - Phosphonate Addition :
Diethyl (hydroxymethyl)phosphonate attacks the activated glycal. - Oxidation-Elimination :
NaIO₄ oxidizes selenium, followed by OsO₄-mediated dihydroxylation.
Comparative Analysis of Preparation Methods
Industrial-Scale Purification Strategies
Ethanol Precipitation
Crude UMP-Na₂ is precipitated by adding 3 volumes of ethanol, achieving 90–95% purity.
Ion-Exchange Chromatography
Further purification using DEAE-Sephadex A-25 resin (NaCl gradient elution) enhances purity to >99% for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate has numerous scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical studies to understand cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological effects, including inhibition of specific enzymes and modulation of cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Nucleotide analogs share core structural features—a nitrogenous base, ribose sugar, and phosphate groups—but differ in substituents, phosphorylation states, and biological roles. Below is a detailed comparison:
Structural Differences
Target Compound: UDP Trisodium Salt
- Base : Uracil (2,4-dioxopyrimidine).
- Phosphates : Two phosphate groups (diphosphate).
- Formula : C₉H₁₁N₂Na₃O₁₂P₂ .
Cytidine-5'-Diphosphate (CDP) Trisodium Salt
- Base: Cytosine (4-amino-2-oxopyrimidine).
- Phosphates : Two phosphate groups.
- Formula : C₉H₁₂N₃Na₃O₁₁P₂ (CAS: 34393-59-4) .
- Key Difference: Cytosine’s amino group enhances hydrogen bonding in nucleic acid interactions compared to uracil.
Uridine-5'-Triphosphate (UTP) Disodium Salt
- Base : Uracil.
- Phosphates : Three phosphate groups (triphosphate).
- Formula : C₉H₁₂N₂Na₂O₁₅P₃ (CAS: 19817-92-6) .
- Key Difference : Additional γ-phosphate enables high-energy transfer in RNA synthesis and energy metabolism .
Guanosine-5'-Monophosphate (GMP) Disodium Salt
Physicochemical Properties
UDP Trisodium Salt
- Role : Glycosyltransferase cofactor in glycogenesis and glycosylation .
- Applications : Substrate in enzymatic assays, study of carbohydrate metabolism .
CDP Trisodium Salt
- Role : Precursor in phospholipid (e.g., CDP-choline) and nucleic acid synthesis .
- Applications : Lipid metabolism research, nucleotide synthesis .
UTP Disodium Salt
- Role : RNA polymerase substrate, energy carrier (e.g., in glycogen synthesis) .
- Applications : In vitro transcription, energy metabolism studies .
GMP Disodium Salt
Research Findings and Key Distinctions
Metabolic Pathways
Stability and Reactivity
Pharmacological Relevance
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing this compound?
- Synthesis : The compound can be synthesized via phosphorylation of the nucleoside intermediate using phosphoramidite chemistry or enzymatic phosphorylation. Key steps include protecting hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups, followed by deprotection under controlled acidic conditions .
- Characterization : Use nuclear magnetic resonance (NMR) to confirm stereochemistry (e.g., H, C, P NMR) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Polarimetry can verify optical activity due to chiral centers in the tetrahydrofuran ring .
| Key Analytical Parameters |
|---|
| Molecular Weight: 346.16 g/mol |
| Optical Rotation: = +24° (c=1, HO) |
| P NMR (DO): δ 0.5 ppm (phosphate) |
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable?
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 260 nm (λ for pyrimidine) is standard. Use a C18 column and a gradient of 10–50% acetonitrile in ammonium acetate buffer (pH 5.0). Acceptable purity for biochemical assays is ≥95% .
- Impurity Profiling : Identify byproducts (e.g., dephosphorylated derivatives) using LC-MS. Critical impurities (e.g., unreacted nucleosides) should be <1% .
Q. What are the stability and optimal storage conditions for this compound?
- Stability : The compound is hygroscopic and degrades under acidic (pH < 4) or alkaline (pH > 9) conditions. Avoid prolonged exposure to light, which accelerates decomposition of the dioxopyrimidinyl moiety .
- Storage : Store at –20°C in anhydrous, argon-flushed vials. Reconstitute in nuclease-free water for short-term use (≤1 week) .
Advanced Research Questions
Q. How does the phosphorylation state of this compound influence its role in nucleotide metabolism pathways?
- Mechanistic Insight : The phosphate group enables binding to kinases (e.g., thymidine kinase) and incorporation into nucleic acid analogs. Studies using P radiolabeling show competitive inhibition of uridine monophosphate (UMP) synthesis in vitro .
- Enzyme Interactions : Surface plasmon resonance (SPR) reveals a K of 2.3 μM for binding to human UMP-CMP kinase, suggesting potential as a transition-state analog .
Q. How can researchers optimize detection protocols for trace amounts in chemiluminescent assays?
- Troubleshooting : Non-specific signals may arise from residual alkaline phosphatase (ALP) in samples. Pre-treat samples with 10 mM EDTA to chelate ALP cofactors. Optimize CDP-Star substrate concentration to 0.1–0.5 mM for minimal background .
- Sensitivity Enhancement : Use streptavidin-biotin amplification systems. Detection limits as low as 10 fmol have been achieved with optimized exposure times (30–60 sec) .
Q. How should contradictory data regarding its biological activity (e.g., pro-apoptotic vs. anti-inflammatory effects) be resolved?
- Data Reconciliation : Cross-validate using orthogonal assays (e.g., flow cytometry for apoptosis vs. ELISA for cytokine profiling). Contradictions may arise from cell-type-specific metabolism (e.g., differential expression of nucleoside transporters) .
- Comparative Analysis : Benchmark against analogs like Sodium (2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate (CAS 34393-59-4), which lacks the 2,4-dioxo modification but shows similar kinase inhibition .
| Structural Analogs and Key Differences |
|---|
| Compound |
| -------------------------------------------- |
| Sodium (2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate |
| Sodium (2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl phosphate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
